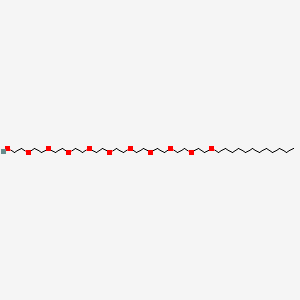

Decaethylene glycol dodecyl ether

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O11/c1-2-3-4-5-6-7-8-9-10-11-13-34-15-17-36-19-21-38-23-25-40-27-29-42-31-32-43-30-28-41-26-24-39-22-20-37-18-16-35-14-12-33/h33H,2-32H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMQWDINDMFMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863903 | |

| Record name | 3,6,9,12,15,18,21,24,27,30-decaoxadotetracontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Determination of Critical Micelle Concentration (CMC) for Decaethylene Glycol Dodecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaethylene glycol dodecyl ether, a non-ionic surfactant, is a crucial excipient in numerous pharmaceutical formulations, acting as a solubilizing agent, emulsifier, and stabilizer. Its efficacy is intrinsically linked to its ability to self-assemble into micelles above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that dictates the surfactant's behavior and performance.[1][2] Accurate determination of the CMC is therefore paramount in research, development, and quality control of drug delivery systems. This guide provides an in-depth overview of the core principles and detailed experimental protocols for determining the CMC of this compound.

This compound is also known by other names, including C12E10 and Brij 35. It is characterized by a hydrophilic polyethylene (B3416737) glycol chain and a hydrophobic dodecyl hydrocarbon tail. This amphiphilic nature drives the formation of micelles in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tails and water.[2]

Core Principles of CMC Determination

The formation of micelles is a cooperative process that leads to abrupt changes in several physicochemical properties of the surfactant solution.[3] By monitoring a property that is sensitive to the monomer-micelle transition as a function of surfactant concentration, the CMC can be identified as the point of inflection on a plot of the measured property versus concentration.[1][2][3]

Experimental Methodologies

Several techniques can be employed to determine the CMC of non-ionic surfactants like this compound. The most common and reliable methods include surface tension measurement and fluorescence spectroscopy. While conductivity measurement is a popular method for ionic surfactants, its sensitivity is significantly lower for non-ionic surfactants.[1][4]

Surface Tension Tensiometry

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension with increasing concentration.[5] Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[2][5] The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[1][5]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water.

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (for Brij 35, the expected CMC is in the range of 0.05-0.1 mM).[6]

-

-

Instrumentation and Measurement:

-

Use a tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.

-

Calibrate the instrument with high-purity water.

-

Measure the surface tension of each prepared solution, ensuring temperature control (e.g., 25°C). Allow sufficient time for the surface tension to equilibrate at each concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.[1]

-

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[7][8][9] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the non-polar, hydrophobic core of the micelles.[7] This change in the microenvironment causes a significant shift in the ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.[10]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.1 mM.

-

Prepare a series of this compound solutions in high-purity water, spanning a concentration range around the expected CMC.

-

To each surfactant solution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM. Ensure the final concentration of the organic solvent is minimal (e.g., < 0.1%) to avoid affecting micellization.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectra from 350 nm to 500 nm for each sample.

-

-

Data Analysis:

-

From each emission spectrum, determine the intensities of the first (I₁, typically around 373 nm) and third (I₃, typically around 384 nm) vibronic peaks.

-

Plot the intensity ratio (I₁/I₃) as a function of the surfactant concentration.

-

The data is often fitted to a sigmoidal (Boltzmann) function, and the CMC is determined from the inflection point of the curve.

-

Conductivity Measurement

Principle: For ionic surfactants, the conductivity of the solution changes significantly at the CMC due to the binding of counter-ions to the micelles, which reduces the overall mobility of the charge carriers.[1][11][12] For non-ionic surfactants like this compound, the change in conductivity is much less pronounced as they do not introduce ions into the solution.[4] Therefore, this method is generally not recommended for accurate CMC determination of non-ionic surfactants but is included here for completeness.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a series of this compound solutions in high-purity, deionized water.

-

-

Instrumentation and Measurement:

-

Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measure the specific conductance of each solution.

-

-

Data Analysis:

-

Plot the specific conductance versus the surfactant concentration.

-

For ionic surfactants, a distinct break in the slope is observed at the CMC.[1] For non-ionic surfactants, any change is often too small to be reliably detected.

-

Data Presentation

The following table summarizes typical CMC values for this compound (Brij 35) found in the literature. It is important to note that the CMC can be influenced by factors such as temperature, purity of the surfactant, and the presence of additives.

| Surfactant Name | Common Trade Name | Method | Reported CMC (mM) | Temperature (°C) | Reference |

| This compound | Brij 35 | Not Specified | 0.05 - 0.1 | Not Specified | [6] |

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Conceptual diagram of micelle formation.

Caption: Experimental workflow for CMC determination by surface tensiometry.

Caption: Experimental workflow for CMC determination by fluorescence spectroscopy.

Conclusion

The determination of the Critical Micelle Concentration is a critical step in the characterization of surfactants for pharmaceutical applications. Both surface tension tensiometry and fluorescence spectroscopy are robust and reliable methods for determining the CMC of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the study. By following the detailed protocols outlined in this guide, researchers can confidently and accurately determine the CMC, ensuring the optimal performance of their formulations.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. ulab360.com [ulab360.com]

- 7. usc.gal [usc.gal]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. scribd.com [scribd.com]

- 12. Virtual Labs [csc-iiith.vlabs.ac.in]

Probing the Nanoscale: A Technical Guide to the Micellar Properties of Decaethylene Glycol Dodecyl Ether (C12E10)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core physicochemical properties of Decaethylene glycol dodecyl ether (C12E10) micelles, specifically focusing on their size and aggregation number. C12E10 is a nonionic surfactant widely utilized in various scientific and industrial applications, including as a component in drug delivery systems, for the solubilization of hydrophobic molecules, and in the synthesis of nanoparticles. A thorough understanding of its micellar characteristics is paramount for optimizing its performance in these contexts. This document summarizes key quantitative data, details the experimental protocols for characterization, and provides a visual workflow for these analytical procedures.

Quantitative Micellar Parameters of C12E10 and Related Surfactants

The size and aggregation number of surfactant micelles are critical parameters that dictate their solubilization capacity, stability, and interaction with other molecules. These properties are influenced by factors such as temperature, surfactant concentration, and the presence of additives. Below is a summary of experimentally determined micellar properties for C12E10 and structurally similar polyoxyethylene alkyl ether surfactants.

| Surfactant | Technique | Parameter | Value | Conditions |

| C12E10 | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | ~8.0 nm | 1 wt% solution, up to 1700 bar |

| C12E10 | Small-Angle Neutron Scattering (SANS) | Hydrophobic Core Radius | 1.67 nm | 1 wt% solution, 30 °C |

| C12E10 | Small-Angle Neutron Scattering (SANS) | Hydrated Shell Thickness | 1.92 nm | 1 wt% solution, 30 °C |

| C10E8 | Light Scattering | Aggregation Number (Nagg) | Increases with temperature and concentration | - |

| C10E8 | Light Scattering | Hydrodynamic Radius (Rh) | Increases with temperature and concentration | - |

Experimental Protocols for Micelle Characterization

Accurate determination of micelle size and aggregation number relies on precise experimental techniques. The following sections detail the methodologies for Dynamic Light Scattering (DLS) and steady-state fluorescence quenching, two common methods employed for the characterization of nonionic surfactant micelles.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles in a liquid. It analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.

Materials:

-

This compound (C12E10)

-

High-purity, deionized, and filtered (0.22 µm filter) water

-

DLS instrument with a temperature-controlled sample holder

-

Clean, dust-free cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of C12E10 in the filtered water at a concentration significantly above its critical micelle concentration (CMC), which is approximately 0.065-0.125 mM at 25°C.

-

Prepare a series of dilutions from the stock solution to the desired concentrations for analysis. Ensure all solutions are thoroughly mixed and free of air bubbles.

-

Filter the final solutions through a syringe filter (e.g., 0.22 µm) directly into the DLS cuvette to remove any dust particles.

-

-

Instrument Setup:

-

Set the desired temperature in the DLS instrument's sample holder and allow it to equilibrate.

-

Input the solvent viscosity and refractive index for the given temperature into the instrument software.

-

-

Measurement:

-

Place the cuvette containing the C12E10 micelle solution into the sample holder and allow it to thermally equilibrate for at least 10-15 minutes.

-

Perform the DLS measurement, collecting data from multiple runs to ensure reproducibility. The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient of the micelles.

-

-

Data Analysis:

-

The Stokes-Einstein equation is then used by the software to calculate the hydrodynamic radius (Rh) of the micelles from their diffusion coefficient. The hydrodynamic diameter is 2 * Rh.

-

The size distribution and polydispersity index (PDI) of the micelle population will also be reported, providing information on the homogeneity of the micelle sizes.

-

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

This method relies on the quenching of a fluorescent probe molecule by a quencher molecule, both of which are solubilized within the micelles. The quenching efficiency is related to the concentration of micelles, which in turn allows for the calculation of the aggregation number.

Materials:

-

This compound (C12E10)

-

Fluorescent probe (e.g., pyrene)

-

Hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride or benzophenone)

-

High-purity, deionized water

-

Spectrofluorometer

-

Volumetric flasks and precision pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of C12E10 in water at a concentration well above its CMC.

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable solvent like acetone) at a known concentration.

-

Prepare a stock solution of the quencher in a suitable solvent at a known concentration.

-

-

Sample Preparation for Measurement:

-

Prepare a series of solutions with a fixed concentration of C12E10 and a fixed, low concentration of the fluorescent probe. The probe concentration should be low enough to ensure that the probability of finding more than one probe per micelle is negligible.

-

To each of these solutions, add varying concentrations of the quencher from its stock solution. The total volume of added quencher solution should be small to avoid significant changes in the surfactant concentration.

-

Allow the solutions to equilibrate for a sufficient time to ensure the probe and quencher are fully incorporated into the micelles.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the probe in each sample using the spectrofluorometer at the probe's excitation and emission wavelengths.

-

-

Data Analysis:

-

The aggregation number (Nagg) can be determined using the following relationship, which is based on the assumption that the probe and quencher follow a Poisson distribution among the micelles: ln(I₀ / I) = [Quencher] / [Micelle] where:

-

I₀ is the fluorescence intensity in the absence of the quencher.

-

I is the fluorescence intensity in the presence of the quencher.

-

[Quencher] is the total concentration of the quencher.

-

[Micelle] is the concentration of micelles.

-

-

The concentration of micelles can be calculated as: [Micelle] = ( [C12E10] - CMC ) / Nagg

-

By plotting ln(I₀ / I) versus [Quencher], a linear relationship should be observed. The slope of this line is equal to 1 / [Micelle].

-

From the calculated [Micelle], the aggregation number (Nagg) can be determined.

-

Experimental Workflow and Logical Relationships

The characterization of C12E10 micelles involves a logical sequence of experimental steps and data analysis. The following diagram, generated using the DOT language, illustrates this workflow.

References

Decaethylene glycol dodecyl ether applications in biophysical studies of proteins

An In-depth Technical Guide to the Applications of Decaethylene Glycol Dodecyl Ether in Biophysical Studies of Proteins

Introduction

In the realm of biophysical chemistry and structural biology, the study of proteins, particularly integral membrane proteins, presents a significant challenge. These proteins are embedded within the lipid bilayer of cell membranes and require specialized reagents to be extracted and stabilized in a soluble form for in-vitro analysis. Detergents are amphipathic molecules that play a crucial role in this process by mimicking the native lipid environment.[1] Among the vast array of available detergents, This compound , a non-ionic surfactant, has emerged as a valuable tool.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, core applications in protein biophysics, and standardized protocols for its use. This document is intended for researchers, scientists, and drug development professionals engaged in protein characterization and structural analysis.

Physicochemical Properties of this compound

This compound, also known by its synonyms C12E10 and Polyoxyethylene (10) lauryl ether, is a non-ionic detergent characterized by a 12-carbon alkyl (dodecyl) tail and a hydrophilic head composed of ten ethylene (B1197577) glycol units. This structure imparts it with gentle, non-denaturing properties, making it highly effective for maintaining the structural integrity and biological activity of proteins.[2]

The key quantitative properties of this detergent are summarized in the table below. The Critical Micelle Concentration (CMC) is a fundamental parameter, representing the concentration above which detergent monomers self-assemble into micelles.[3] This micelle formation is essential for solubilizing membrane proteins.[1]

| Property | Value | References |

| Synonyms | C12E10, Polyoxyethylene (10) lauryl ether | |

| Molecular Weight | 626.86 g/mol | |

| Empirical Formula | C₃₂H₆₆O₁₁ | |

| CAS Number | 9002-92-0 | |

| Critical Micelle Concentration (CMC) | 0.089 - 0.136 mmol/L | [4] |

| Form | Semisolid | |

| Melting Point | ~24 °C | |

| Micelle Shape | Core-shell spherical | [5] |

Core Applications in Protein Biophysics

The unique properties of this compound make it suitable for a wide range of biophysical applications, from initial protein extraction to high-resolution structural studies.

Membrane Protein Solubilization and Stabilization

The primary application of C12E10 is the extraction of integral membrane proteins from their native lipid bilayer environment.[1] As a non-ionic detergent, it disrupts lipid-lipid and lipid-protein interactions without breaking protein-protein interactions, thereby preserving the protein's native conformation and oligomeric state.[2]

The solubilization process involves the incorporation of the membrane protein into detergent micelles, forming a protein-detergent complex (PDC). The hydrophobic tails of the C12E10 molecules surround the transmembrane domains of the protein, while the hydrophilic ethylene glycol heads interface with the aqueous solvent, rendering the complex soluble.

Structural Biology

Maintaining protein stability in a monodisperse state is critical for structural determination techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protein Crystallization: The polyethylene (B3416737) glycol (PEG) headgroup of C12E10 is analogous to the PEG polymers widely used as precipitants in protein crystallization.[6] It can help to stabilize the protein and promote the formation of well-ordered crystal lattices necessary for X-ray diffraction. For successful crystallization, the concentration of the protein is typically in the range of 5 to 25 mg/ml.[7]

-

NMR Spectroscopy: Solution NMR studies of membrane proteins require them to be in small, stable, and uniformly sized micelles that tumble rapidly enough in solution. C12E10 forms relatively small, spherical micelles, which are ideal for such studies.[5] A typical protein concentration for NMR experiments is between 0.3 and 0.5 mM.[8][9]

Experimental Protocols and Workflows

Detailed Protocol for Membrane Protein Solubilization

This protocol provides a generalized methodology for the extraction and solubilization of a target membrane protein from cultured cells using this compound. Optimization of detergent concentration, buffer composition, and incubation times may be required for specific proteins.

Reagents and Buffers:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

-

Solubilization Buffer: Lysis Buffer containing a working concentration of C12E10 (e.g., 1.0% w/v).

-

Wash Buffer: Lysis Buffer containing a lower concentration of C12E10 (e.g., 0.1% w/v, which is above the CMC).

Procedure:

-

Cell Harvesting: Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant.

-

Washing: Resuspend the cell pellet in ice-cold PBS to wash away media components and centrifuge again. Aspirate the supernatant.

-

Cell Lysis: Resuspend the washed cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate mechanical method (e.g., sonication or French press) on ice.

-

Removal of Insoluble Debris: Centrifuge the lysate at a low speed (e.g., 9,000 x g for 20 minutes at 4°C) to pellet intact cells, nuclei, and cell debris.

-

Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in a minimal volume of ice-cold Solubilization Buffer. The final detergent-to-protein ratio is critical and often needs to be optimized (a common starting point is a 10:1 ratio by weight).

-

Incubation: Incubate the suspension on a rotator for 1-4 hours at 4°C to allow for the complete solubilization of membrane proteins.

-

Clarification: Centrifuge the solubilized mixture at high speed (100,000 x g for 1 hour at 4°C) to pellet any non-solubilized material.

-

Purification: The supernatant, containing the solubilized protein-detergent complexes, is now ready for downstream purification steps (e.g., affinity chromatography). All subsequent buffers used during purification should contain C12E10 at a concentration above its CMC (e.g., 0.1%) to maintain protein solubility.[10]

Visualization of Workflows and Logical Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and the underlying principles of detergent selection.

Caption: Workflow for membrane protein extraction and purification using C12E10.

Caption: Logical relationships of C12E10 properties to its biophysical applications.

Conclusion

This compound is a versatile and effective non-ionic detergent for the biophysical study of proteins. Its gentle solubilizing action and ability to form small, stable micelles make it particularly well-suited for extracting and stabilizing delicate membrane proteins in their native state. The physicochemical properties of C12E10 are advantageous for a range of downstream applications, including high-resolution structural determination by NMR and X-ray crystallography. While the selection of an optimal detergent often requires empirical screening, the favorable characteristics of C12E10 make it an excellent candidate for initial trials and a staple reagent in the protein scientist's toolkit.

References

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. moodle2.units.it [moodle2.units.it]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. nmr-bio.com [nmr-bio.com]

- 9. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 10. cube-biotech.com [cube-biotech.com]

Decaethylene Glycol Dodecyl Ether: A Technical Guide to Exploring Protein Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of decaethylene glycol dodecyl ether (C12E10), a non-ionic surfactant, in the critical process of elucidating protein conformational changes. Understanding these structural dynamics is paramount in drug discovery and fundamental biological research, as a protein's function is intrinsically linked to its three-dimensional structure. C12E10 serves as a powerful tool for solubilizing membrane proteins and creating a controlled environment to study their folding, unfolding, and ligand-induced conformational shifts.

Core Concepts: The Role of C12E10 in Protein Research

This compound is a polyoxyethylene surfactant widely utilized for its ability to mimic the lipid bilayer of cell membranes. Its primary function in this context is to gently extract membrane proteins from their native environment and maintain their structural integrity in solution. This is achieved by the formation of micelles, where the hydrophobic dodecyl tails of C12E10 interact with the hydrophobic transmembrane domains of the protein, while the hydrophilic decaethylene glycol heads face the aqueous solvent. This process is crucial for downstream biophysical characterization techniques that require soluble and stable protein samples.

A key property of C12E10 is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules begin to self-assemble into micelles. For C12E10, the CMC is approximately 0.087 mM. It is essential to work at concentrations above the CMC to ensure the proper encapsulation and stabilization of the target protein.

Data Presentation: Quantifying Conformational Changes

The conformational state of a protein, particularly its secondary structure, can be quantitatively assessed using techniques such as circular dichroism (CD) spectroscopy. While specific quantitative data for the effect of C12E10 on a wide range of proteins is dispersed throughout the literature and is highly protein-dependent, a representative example can be drawn from studies on the well-characterized membrane protein, bacteriorhodopsin. The following table summarizes the changes in the secondary structure of bacteriorhodopsin upon solubilization in a non-ionic detergent, illustrating the type of data that can be obtained.

Note: The following data for Triton X-100, another non-ionic detergent, is presented as a proxy to demonstrate the nature of detergent-induced conformational changes. Similar effects can be anticipated with C12E10, although the precise percentages may vary depending on the protein and experimental conditions.

| Protein State | α-Helix Content (%) | β-Sheet Content (%) | Other Structures (%) |

| Bacteriorhodopsin in native purple membrane | 70-80 | < 10 | 10-20 |

| Bacteriorhodopsin solubilized in Triton X-100 | ~50 | ~20 | ~30 |

This data is synthesized from findings reported in the literature, including studies on bacteriorhodopsin's secondary structure.

Experimental Protocols: A Step-by-Step Approach

The following protocols provide a generalized framework for utilizing C12E10 to solubilize a membrane protein and subsequently analyze its conformational changes using circular dichroism spectroscopy.

Protocol 1: Solubilization of a Membrane Protein with C12E10

Objective: To extract a target membrane protein from its native membrane environment using C12E10.

Materials:

-

Isolated cell membranes containing the target protein

-

Solubilization Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol

-

This compound (C12E10) stock solution (10% w/v)

-

Protease inhibitor cocktail

-

Ultracentrifuge

Procedure:

-

Resuspend the isolated cell membranes in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

-

Add the protease inhibitor cocktail to the membrane suspension according to the manufacturer's instructions.

-

Add the C12E10 stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration may need to be determined empirically for each protein.

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation to facilitate solubilization.

-

Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized membrane fragments.

-

Carefully collect the supernatant, which contains the solubilized protein-C12E10 micelle complexes.

-

Determine the protein concentration of the solubilized fraction using a protein assay compatible with detergents (e.g., BCA assay).

Protocol 2: Analysis of Protein Conformation using Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the C12E10-solubilized protein.

Materials:

-

Solubilized protein sample from Protocol 1

-

CD-compatible buffer: 10 mM sodium phosphate (B84403) (pH 7.4) containing 0.1% C12E10

-

Circular dichroism spectrometer

-

Quartz cuvette with a path length of 0.1 cm

Procedure:

-

Exchange the buffer of the solubilized protein sample to the CD-compatible buffer using a desalting column or dialysis. Ensure the final C12E10 concentration remains above its CMC.

-

Adjust the protein concentration to 0.1-0.2 mg/mL in the CD-compatible buffer.

-

Record the CD spectrum of the protein sample from 190 to 260 nm at a controlled temperature (e.g., 25°C).

-

Record a baseline spectrum of the CD-compatible buffer alone under the same conditions.

-

Subtract the baseline spectrum from the protein spectrum to obtain the final CD spectrum of the protein.

-

Analyze the resulting CD spectrum using deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and other secondary structures.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the study of protein conformational changes using C12E10.

Caption: Experimental workflow for C12E10-mediated protein solubilization and conformational analysis.

Caption: Logical relationship of C12E10 properties and their application in protein conformational studies.

Methodological & Application

Application Notes: Using Decaethylene Glycol Dodecyl Ether for Membrane Protein Extraction and Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decaethylene glycol dodecyl ether, commonly known as C12E10 or Polidocanol, is a non-ionic, polyoxyethylene-based surfactant.[1][2] Its amphipathic nature, consisting of a hydrophilic polyethylene (B3416737) glycol head and a hydrophobic dodecyl tail, makes it highly effective for solubilizing membrane proteins from the lipid bilayer.[3] This property is crucial for the study of membrane proteins, which represent a significant portion of drug targets.[4][5][6] These application notes provide detailed protocols and guidelines for using C12E10 to extract and purify membrane proteins while preserving their structural integrity and biological function.[7]

Properties of this compound (C12E10)

Understanding the physicochemical properties of C12E10 is essential for optimizing its use in membrane protein research. As a non-ionic detergent, it breaks lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, making it a "mild" and non-denaturing choice for preserving a protein's native state.[2][8]

Key Advantages of C12E10:

-

Effective Solubilization: Efficiently extracts integral membrane proteins from the lipid environment.[7]

-

Preservation of Protein Function: Its non-ionic nature helps maintain the native conformation and activity of proteins.[3]

-

Biochemical Compatibility: Suitable for a wide range of biochemical and immunological applications.[1]

-

Drug Development Applications: Used in drug formulations to improve the solubility and bioavailability of poorly soluble drugs.[3] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10]

Quantitative Data Summary

The following table summarizes the key quantitative properties of C12E10, which are critical for designing and optimizing experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₆O₁₁ | [3] |

| Molecular Weight | 626.86 g/mol | [1][3] |

| Appearance | White, semi-solid | [1] |

| Critical Micelle Concentration (CMC) | ~0.09 mM (in water) | [11] |

| Aggregation Number | ~120 | [12] |

| Hydrophile-Lipophile Balance (HLB) | ~13.6 | [13] |

Experimental Protocols

I. General Workflow for Membrane Protein Extraction and Purification

Successful isolation of membrane proteins is a multi-step process that requires careful optimization. The general workflow involves cell lysis, membrane solubilization, clarification to remove insoluble debris, and subsequent purification of the target protein.

References

- 1. moleculardepot.com [moleculardepot.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Buy this compound | 6540-99-4 [smolecule.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 12. pages.jh.edu [pages.jh.edu]

- 13. d-nb.info [d-nb.info]

Application Notes and Protocols for Solubilizing G-Protein Coupled Receptors (GPCRs) with Decaethylene Glycol Dodecyl Ether (C12E10)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solubilization of G-protein coupled receptors (GPCRs) using the non-ionic detergent Decaethylene glycol monododecyl ether (also known as C12E10 or Polyoxyethylene (10) lauryl ether). These guidelines are intended to serve as a starting point for the successful extraction and stabilization of functional GPCRs for downstream applications such as purification, structural analysis, and functional assays.

Introduction to GPCR Solubilization and the Role of C12E10

G-protein coupled receptors represent the largest family of integral membrane proteins and are crucial targets for drug discovery. Their extraction from the native lipid bilayer is a critical and often challenging step, requiring the use of detergents to disrupt the membrane and form mixed micelles with the receptor. The choice of detergent is paramount for maintaining the structural integrity and biological activity of the solubilized GPCR.

Decaethylene glycol monododecyl ether (C12E10) is a non-ionic detergent that can be employed for the solubilization of membrane proteins. Its utility stems from its ability to mimic the hydrophobic environment of the lipid bilayer, thereby stabilizing the transmembrane domains of the GPCR once extracted. While not as commonly cited as other detergents like DDM or L-MNG for GPCR research, its properties make it a viable candidate for screening and optimization. A patent describing the use of polyoxyethylene alkyl ethers for protein extraction suggests a working concentration range of 0.1% to 5% (v/v)[1].

Physicochemical Properties of Decaethylene Glycol Dodecyl Ether (C12E10)

A thorough understanding of the detergent's properties is essential for designing effective solubilization protocols.

| Property | Value |

| Synonyms | C12E10, Polyoxyethylene (10) lauryl ether, Brij-35 |

| Molecular Formula | C32H66O11 |

| Molecular Weight | 626.86 g/mol |

| Critical Micelle Concentration (CMC) | Approximately 0.06-0.09 mM (estimated) |

| Aggregation Number | Varies |

| Appearance | Colorless to light yellow viscous liquid or solid |

Experimental Protocols

The following protocols provide a general framework for the solubilization of GPCRs from cultured cells using C12E10. Optimization of detergent concentration, buffer components, and incubation time is crucial for each specific GPCR.

Protocol 1: Small-Scale Solubilization of GPCRs from Cultured Mammalian Cells

This protocol is designed for initial screening and optimization of solubilization conditions.

Materials:

-

Cultured mammalian cells expressing the target GPCR

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Solubilization Buffer (see recipe below)

-

Protease inhibitor cocktail

-

Microcentrifuge

-

End-over-end rotator

Solubilization Buffer Recipe (prepare fresh):

| Component | Final Concentration | Purpose |

| HEPES or Tris-HCl, pH 7.4 | 50 mM | Buffering agent |

| NaCl | 150 mM | Reduces non-specific ionic interactions |

| Glycerol | 10% (v/v) | Cryoprotectant and stabilizer |

| This compound (C12E10) | 0.5% - 2.0% (w/v) | Solubilizing agent |

| Protease inhibitor cocktail | As per manufacturer's recommendation | Prevents protein degradation |

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

-

Cell Lysis: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Membrane Preparation (Optional but Recommended): Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4 with protease inhibitors) and incubate on ice for 15-20 minutes. Homogenize the cells using a Dounce homogenizer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the membranes.

-

Solubilization: Resuspend the cell pellet or membrane pellet in ice-cold Solubilization Buffer. A general starting point is a protein-to-detergent ratio of 1:3 to 1:10 (w/w).

-

Incubation: Incubate the suspension with gentle end-over-end rotation for 1-2 hours at 4°C.

-

Clarification: Centrifuge the lysate at 100,000 x g for 30-60 minutes at 4°C to pellet insoluble material.

-

Collection of Solubilized Fraction: Carefully collect the supernatant, which contains the solubilized GPCR.

Protocol 2: Large-Scale Solubilization for Purification

This protocol is suitable for generating larger quantities of solubilized GPCR for subsequent purification steps.

Materials:

-

Large-scale cell culture expressing the target GPCR

-

Buffers and reagents from Protocol 1, scaled up appropriately

-

Ultracentrifuge with appropriate rotors

Procedure:

-

Cell Harvesting and Membrane Preparation: Follow steps 1-3 from Protocol 1, scaling up the volumes as needed.

-

Solubilization: Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL. Use the optimized C12E10 concentration determined from small-scale trials.

-

Incubation: Incubate with gentle stirring for 1-2 hours at 4°C.

-

Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

-

Purification: The clarified supernatant containing the solubilized GPCR is now ready for downstream purification techniques such as affinity chromatography. It is crucial to include C12E10 at a concentration above its CMC in all subsequent buffers to maintain the stability of the receptor.

Data Presentation: Quantitative Solubilization Parameters

The efficiency of solubilization should be empirically determined for each GPCR. The following table provides a template for summarizing optimization data.

| GPCR Target | C12E10 Conc. (% w/v) | Incubation Time (hr) | Temperature (°C) | Solubilization Yield (%) | Functional Activity (%) |

| e.g., Adenosine A2A Receptor | 0.5 | 1 | 4 | Data | Data |

| 1.0 | 1 | 4 | Data | Data | |

| 1.0 | 2 | 4 | Data | Data | |

| 2.0 | 1 | 4 | Data | Data |

*Data to be filled in by the researcher based on experimental results. Solubilization yield can be determined by methods such as Western blotting or radioligand binding assays of the soluble fraction compared to the total membrane fraction. Functional activity can be assessed by ligand binding assays or functional coupling assays.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for two well-studied GPCRs, the Adenosine A2A receptor and the Beta-2 adrenergic receptor.

Experimental Workflow

The following diagram outlines the general workflow for GPCR solubilization and subsequent analysis.

Concluding Remarks

The successful solubilization of a GPCR in a stable and functionally active state is a cornerstone for its detailed biochemical and structural characterization. Decaethylene glycol monododecyl ether (C12E10) presents a viable, albeit less conventional, option for this critical step. The protocols and guidelines provided herein offer a solid foundation for developing a robust solubilization strategy. Researchers are strongly encouraged to perform systematic optimization of the key parameters to achieve the best results for their specific GPCR of interest.

References

Application Notes and Protocols for Decaethylene Glycol Dodecyl Ether in Proteomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaethylene glycol dodecyl ether, a non-ionic surfactant also known as Polidocanol or C12E10, is a valuable tool in proteomics research, particularly for the solubilization and extraction of proteins from cellular membranes. Its mild, non-denaturing properties make it an effective agent for preserving protein structure and function during cell lysis, a critical first step in many proteomics workflows. This document provides detailed application notes and protocols for the use of this compound in cell lysis buffers for proteomics sample preparation, with a focus on its compatibility with downstream mass spectrometry analysis.

Non-ionic detergents, such as this compound, are characterized by their uncharged, hydrophilic head groups. This feature allows them to disrupt lipid-lipid and lipid-protein interactions within the cell membrane without denaturing the proteins themselves. Consequently, they are particularly well-suited for isolating membrane proteins or protein complexes in their native, active states. However, the presence of any detergent can interfere with downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Therefore, careful consideration must be given to the detergent concentration used and the methods for its subsequent removal.

Properties of this compound (C12E10)

Understanding the physicochemical properties of this compound is essential for its effective application in proteomics.

| Property | Value | Reference |

| Synonyms | Polidocanol, C12E10, Polyoxyethylene (10) lauryl ether | [1] |

| Chemical Formula | C₃₂H₆₆O₁₁ | [1] |

| Molecular Weight | 626.86 g/mol | [1] |

| Type | Non-ionic surfactant | [2] |

| Form | Semisolid (melts at ~24 °C) | [3] |

| Critical Micelle Concentration (CMC) | 60-90 µM |

Comparison with Other Common Detergents

The choice of detergent is a critical step in designing a proteomics experiment. The ideal detergent should efficiently lyse cells and solubilize proteins while being compatible with downstream processing and analysis. While ionic detergents like Sodium Dodecyl Sulfate (SDS) are strong solubilizing agents, they are also harsh and denaturing. Non-ionic detergents like Triton X-100 and this compound offer a milder alternative.

| Detergent | Type | Key Advantages | Key Disadvantages |

| This compound (C12E10) | Non-ionic | Mild, non-denaturing; effective for solubilizing membrane proteins while preserving structure. | Can interfere with mass spectrometry; requires removal. |

| Triton X-100 | Non-ionic | Widely used, mild, and effective for cytoplasmic and membrane proteins. | Can be difficult to remove completely and may interfere with LC-MS/MS analysis.[4] |

| Sodium Dodecyl Sulfate (SDS) | Anionic | Very strong solubilizing agent; highly effective for total proteome extraction. | Harsh and denaturing; strongly interferes with mass spectrometry and must be rigorously removed.[5] |

| CHAPS | Zwitterionic | Combines properties of non-ionic and ionic detergents; effective for breaking protein-protein interactions. | Can be denaturing and interfere with downstream analysis. |

Studies have shown that while SDS can yield a higher total protein amount, milder detergents like non-ionic surfactants can be more effective at extracting specific protein classes, such as periplasmic and fimbrial proteins, in their native state.[5] For example, a study comparing Triton X-100 with SDS for DNA extraction from Pseudomonas aeruginosa found that Triton X-100 resulted in higher purity DNA with less protein and carbohydrate contamination.[6] While not a direct proteomics study, this suggests the milder nature of Triton X-100 in preserving biomolecular integrity. Another study demonstrated that using 0.15% Triton X-100 in a two-dimensional liquid-phase proteomics workflow increased protein recovery by as much as tenfold compared to standard buffers.[7] Although direct quantitative comparisons with this compound are limited in readily available literature, its similar non-ionic nature suggests it would offer comparable benefits in preserving protein integrity.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell lysis for proteomics sample preparation. Optimization may be required depending on the cell type and the specific proteins of interest.

Protocol 1: Lysis of Cultured Mammalian Cells

This protocol is suitable for the extraction of total cellular proteins from adherent or suspension mammalian cells.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound, 1x Protease Inhibitor Cocktail.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell scraper (for adherent cells).

-

Microcentrifuge tubes, pre-chilled.

-

Microcentrifuge.

Procedure:

-

Cell Harvesting:

-

Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of Lysis Buffer (e.g., 100-500 µL for a 10 cm dish or 10⁷ cells).

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the BCA assay.

-

Protocol 2: Solubilization of Membrane Proteins

This protocol is optimized for the enrichment of membrane proteins.

Materials:

-

Membrane Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1-2% (v/v) this compound, 1x Protease Inhibitor Cocktail.

-

Homogenization Buffer: 250 mM Sucrose, 20 mM HEPES (pH 7.4), 1 mM EDTA, 1x Protease Inhibitor Cocktail.

-

Dounce homogenizer or sonicator.

-

Ultracentrifuge.

Procedure:

-

Cell Disruption:

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Disrupt the cells using a Dounce homogenizer or sonication on ice.

-

-

Isolation of Crude Membranes:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

-

Membrane Solubilization:

-

Resuspend the membrane pellet in Membrane Solubilization Buffer.

-

Incubate for 1 hour at 4°C with gentle agitation.

-

-

Clarification:

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

The supernatant contains the solubilized membrane proteins.

-

Downstream Processing for Mass Spectrometry

The presence of this compound, like other detergents, can interfere with LC-MS/MS analysis by suppressing ionization and creating background noise. Therefore, its removal is a critical step.

Detergent Removal Methods

| Method | Principle | Advantages | Disadvantages |

| Filter-Aided Sample Preparation (FASP) | Proteins are trapped on a molecular weight cutoff filter while the detergent is washed away. | Efficient removal of various detergents; combines protein digestion and cleanup. | Can lead to sample loss, especially with smaller protein amounts.[5] |

| Protein Precipitation | Proteins are precipitated (e.g., with acetone (B3395972) or TCA), and the detergent remains in the supernatant. | Simple and widely used. | Can result in incomplete protein precipitation and potential loss of some proteins. |

| Detergent Removal Spin Columns | Utilizes a resin that specifically binds and removes detergent molecules. | High protein recovery; convenient format. | May not be effective for all detergents or high concentrations. |

| In-solution Digestion followed by Solid-Phase Extraction (SPE) | Proteins are digested in the presence of the detergent, and the resulting peptides are cleaned up using C18 SPE. | Efficient for removing detergents from peptide mixtures. | The detergent may inhibit protease activity at high concentrations. |

Impact on Trypsin Digestion

Non-ionic detergents like this compound are generally considered compatible with trypsin digestion at low concentrations (typically below their CMC). However, at higher concentrations, they can potentially inhibit enzyme activity. It is crucial to either dilute the lysate to reduce the detergent concentration before adding trypsin or to use a detergent removal method prior to digestion. Some protocols suggest performing the digestion in the presence of the detergent and then removing it at the peptide level. The efficiency of trypsin digestion can be monitored by analyzing the number of missed cleavages in the identified peptides.[8]

Visualizing Proteomics Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: General proteomics workflow from cell lysis to protein identification.

Caption: Workflow for the extraction and solubilization of membrane proteins.

Conclusion

This compound is a mild, non-ionic detergent that serves as an excellent choice for cell lysis in proteomics studies where the preservation of protein structure and function is paramount, particularly for the analysis of membrane proteins. While its use necessitates a subsequent detergent removal step to ensure compatibility with mass spectrometry, the benefits of obtaining high-quality protein extracts in their native state often outweigh this additional processing. The protocols and information provided herein offer a solid foundation for the successful application of this compound in proteomics sample preparation, empowering researchers to achieve more comprehensive and biologically relevant insights into the proteome.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative profiling of the membrane proteome in a halophilic archaeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Comparison of detergent-based sample preparation workflows for LTQ-Orbitrap analysis of the Escherichia coli proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. View of The Role of Detergents: Triton X-100 versus SDS in Reducing Contaminants During Genomic DNA Extraction from Pseudomonas aeruginosa Bacteria [journal.utripoli.edu.ly]

- 7. The Utilization of Triton X-100 for Enhanced Two-Dimensional Liquid-Phase Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of interspecimen trypsin digestion efficiency prior to multiple reaction monitoring-based absolute protein quantification with native protein calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Decaethylene Glycol Dodecyl Ether in Cryo-Electron Microscopy (cryo-EM)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Decaethylene glycol dodecyl ether, also known as C12E10 or Polidocanol, is a non-ionic surfactant that has found applications in the field of structural biology, particularly in the study of macromolecules by cryo-electron microscopy (cryo-EM). Its utility lies in its ability to solubilize and stabilize membrane proteins and other macromolecular complexes, which are often challenging to study in their native state. This document provides detailed application notes and protocols for the use of this compound in cryo-EM sample preparation, aimed at researchers, scientists, and professionals in drug development.

As a non-ionic detergent, this compound is valued for its gentle action, which helps to maintain the structural integrity of protein complexes during purification and sample preparation for cryo-EM. Its properties, such as the critical micelle concentration (CMC), are crucial considerations for optimizing sample conditions to achieve high-resolution structural information.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective application in cryo-EM. These properties influence its behavior in solution and its interaction with macromolecules.

| Property | Value | Reference |

| Chemical Formula | C32H66O11 | N/A |

| Molecular Weight | 626.9 g/mol | N/A |

| Critical Micelle Concentration (CMC) | 0.065 - 0.125 mM | [1] |

| Aggregation Number | 327 ± 17 | [1] |

Application Notes

This compound is primarily utilized in cryo-EM for the study of membrane proteins and other large protein complexes. Its role extends from initial protein extraction and purification to the final vitrification step.

Protein Purification

Due to its non-ionic nature, C12E10 is effective in solubilizing membrane proteins from the lipid bilayer while preserving their native conformation. It can be used during the elution step in affinity chromatography to maintain the solubility and stability of the purified protein complex. A notable application has been in the purification of G protein complexes for structural studies.

Key Considerations for Purification:

-

Concentration: The concentration of C12E10 should be maintained above its CMC during all purification steps to prevent protein aggregation.

-

Buffer Compatibility: Ensure compatibility of C12E10 with all buffers used during purification. The buffer composition should be optimized to maintain the stability and activity of the target protein.

-

Detergent Exchange: In some cases, it may be beneficial to exchange C12E10 for another detergent better suited for the final vitrification step. This can be achieved using methods like size-exclusion chromatography or dialysis.

Cryo-EM Sample Vitrification

The addition of a detergent like C12E10 to the sample buffer just before vitrification can be crucial for obtaining high-quality cryo-EM grids. It can help to overcome common challenges such as particle aggregation, preferential orientation, and interaction with the air-water interface.

Key Considerations for Vitrification:

-

Concentration Optimization: The optimal concentration of C12E10 in the final sample buffer needs to be determined empirically. It is often a balance between maintaining particle integrity and minimizing background noise from detergent micelles. A starting point could be a concentration slightly above the CMC.

-

Ice Thickness: Detergents can influence the thickness of the vitreous ice. It is important to optimize blotting conditions (blotting time, force, and humidity) to achieve an ice layer that is thin enough for high-resolution imaging but thick enough to accommodate the macromolecule.

-

Particle Distribution: C12E10 can affect the distribution of particles in the holes of the cryo-EM grid. The goal is to achieve a uniform distribution of single, well-separated particles.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cryo-EM. These should be adapted and optimized for the specific macromolecule under investigation.

Protocol 1: Purification of a Membrane Protein Complex

This protocol outlines the use of C12E10 during the final elution step of an affinity-purified membrane protein complex.

Materials:

-

Affinity-bound membrane protein complex on resin

-

Elution Buffer: 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 0.1% (w/v) this compound, 20 mM imidazole (B134444), 2 mM 2-mercaptoethanol (B42355) (ME), 50 mM MgCl2, 10 µM GDP, 30 µM AlCl3, and 10 mM NaF.

Procedure:

-

Wash the resin with the bound protein complex extensively with a wash buffer (similar to the elution buffer but without imidazole and with a lower detergent concentration, e.g., just above the CMC).

-

To elute the G protein complex, wash the column with warm elution buffer (30°C) containing 0.1% C12E10.[1]

-

Collect the eluate in fractions.

-

Analyze the fractions for the presence of the target protein complex using SDS-PAGE and/or Western blotting.

-

Pool the fractions containing the purified complex.

-

Proceed with size-exclusion chromatography to further purify the complex and potentially exchange the buffer and/or detergent if necessary.

Protocol 2: Cryo-EM Grid Preparation

This protocol describes a general procedure for preparing vitrified cryo-EM grids of a purified protein sample containing C12E10.

Materials:

-

Purified protein sample in a suitable buffer

-

This compound stock solution (e.g., 10% w/v)

-

Cryo-EM grids (e.g., C-flat™ or Quantifoil®)

-

Vitrification device (e.g., Vitrobot™)

-

Liquid ethane (B1197151) and liquid nitrogen

Procedure:

-

Sample Preparation:

-

Thaw the purified protein sample on ice.

-

Centrifuge the sample at high speed (e.g., >100,000 x g) for 10-30 minutes at 4°C to remove any aggregates.

-

Carefully take the supernatant.

-

Add C12E10 to the final desired concentration (e.g., start with a concentration just above the CMC and optimize as needed). Gently mix to avoid introducing air bubbles.

-

-

Grid Preparation:

-

Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.

-

Set the environmental chamber of the vitrification device to the desired temperature (e.g., 4°C or room temperature) and humidity (e.g., 95-100%).

-

-

Vitrification:

-

Apply 3-4 µL of the protein sample to the glow-discharged grid.

-

Blot the grid to remove excess liquid. The blotting time and force are critical parameters that need to be optimized for each sample to achieve appropriate ice thickness.

-

Immediately plunge-freeze the grid into liquid ethane.

-

-

Grid Screening:

-

Transfer the vitrified grid to a cryo-electron microscope for screening.

-

Evaluate the grid for ice quality, particle distribution, and the presence of single, well-defined particles.

-

Visualizations

Experimental Workflow for Cryo-EM Sample Preparation

Caption: General workflow for cryo-EM sample preparation using C12E10.

Logical Relationship of Detergent Properties in Cryo-EM

Caption: Key detergent properties influencing cryo-EM data quality.

References

Application Notes and Protocols for Stabilizing Protein-Lipid Complexes with Decaethylene Glycol Dodecyl Ether (C12E10) for Structural Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing decaethylene glycol dodecyl ether (C12E10), a non-ionic detergent, for the stabilization of protein-lipid complexes intended for structural analysis by techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction

The structural determination of membrane proteins is fundamental to understanding their function and for structure-based drug design. A major challenge in this field is the extraction and stabilization of these proteins from their native lipid bilayer environment. Detergents are essential tools for solubilizing membrane proteins, creating a micellar environment that mimics the hydrophobic core of the membrane.

This compound (C12E10) is a non-ionic detergent that has proven effective in stabilizing membrane proteins for structural studies. Its uncharged hydrophilic head group and long polyoxyethylene chain provide a gentle yet effective means of solubilization, preserving the native conformation and activity of the protein. Non-ionic detergents like C12E10 are particularly advantageous as they break lipid-lipid and lipid-protein interactions without disrupting the crucial protein-protein interactions that maintain the protein's functional state.[1]

Properties of this compound (C12E10)

Understanding the physicochemical properties of C12E10 is crucial for its effective use in membrane protein research. These properties dictate the conditions required for successful solubilization and stabilization.

| Property | Value | Reference |

| Chemical Formula | C32H66O11 | [2] |

| Molecular Weight | 626.86 g/mol | [2][3][4] |

| Critical Micelle Concentration (CMC) | ~0.084 mM (in aqueous solution at 22°C) | [5] |

| Detergent Class | Non-ionic | [1] |

| Appearance | Semisolid | [3] |

Experimental Protocols

Solubilization of Membrane Proteins with C12E10

This protocol outlines the general steps for solubilizing membrane proteins from cellular membranes using C12E10. Optimization of detergent concentration, protein-to-detergent ratio, and incubation time is critical for each specific protein.

Materials:

-

Isolated cell membranes containing the target protein

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

-

This compound (C12E10) stock solution (e.g., 10% w/v)

-

Protease inhibitors

-

Ultracentrifuge

Procedure:

-

Resuspend the isolated cell membranes in Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.

-

Add C12E10 stock solution to the membrane suspension to achieve a final concentration typically 2-5 times the CMC (e.g., 0.17 mM to 0.42 mM). The optimal concentration should be determined empirically for each protein.

-

Incubate the mixture at 4°C with gentle agitation for 1-4 hours.

-

Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

-

Carefully collect the supernatant containing the solubilized protein-lipid-detergent complexes.

-

Assess the solubilization efficiency by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting.

Reconstitution of Protein-Lipid Complexes into Nanodiscs

Nanodiscs provide a more native-like bilayer environment for membrane proteins compared to detergent micelles and are highly suitable for structural studies.[6][7][8] This protocol describes the reconstitution of C12E10-solubilized membrane proteins into nanodiscs using Membrane Scaffold Proteins (MSPs).

Materials:

-

Purified, C12E10-solubilized membrane protein

-

Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

-

Lipids (e.g., DMPC, POPC, or a lipid mixture mimicking the native membrane) dissolved in chloroform

-

Sodium cholate (B1235396)

-

Bio-Beads SM-2 or equivalent detergent removal resin

-

Reconstitution Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)

Procedure:

-

Prepare a thin lipid film by drying the lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

-

Resuspend the lipid film in Reconstitution Buffer containing sodium cholate to a final lipid concentration of 50 mM.

-

Mix the C12E10-solubilized protein, MSP, and solubilized lipids at a specific molar ratio. A common starting ratio is Protein:MSP:Lipid of 1:2:100. This ratio should be optimized for each protein.

-

Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

-

Initiate nanodisc assembly by removing the detergent. Add Bio-Beads to the mixture (approximately 0.5 g per 1 mL of solution) and incubate at 4°C with gentle rotation for 2-4 hours.

-

Remove the Bio-Beads and add a fresh batch for an overnight incubation at 4°C.

-

Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC).

Quantitative Data Summary

The following table summarizes typical concentration ranges and ratios used in the stabilization of protein-lipid complexes with C12E10. These values should be considered as starting points for optimization.

| Parameter | Recommended Range | Purpose |

| C12E10 Concentration for Solubilization | 2-5 x CMC (~0.17 - 0.42 mM) | Efficiently disrupt the membrane and form protein-lipid-detergent micelles. |

| Protein:Detergent Ratio (w/w) for Solubilization | 1:2 to 1:10 | Ensure sufficient detergent to solubilize the protein without causing denaturation. |

| Protein:MSP:Lipid Molar Ratio for Nanodisc Reconstitution | 1:2:50 to 1:2:200 | Optimize for the incorporation of a single protein into each nanodisc. |

| Final Protein Concentration for Cryo-EM | 0.1 - 5 mg/mL | Achieve an optimal particle density on the cryo-EM grid. |

Visualizations

Experimental Workflow for Membrane Protein Solubilization and Stabilization

Caption: General workflow for membrane protein stabilization.

Reconstitution of a Membrane Protein into a Nanodisc

Caption: Nanodisc reconstitution workflow.

Cryo-EM Sample Preparation Workflow

Caption: Cryo-EM sample preparation overview.

References

- 1. Detergent-free systems for structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]

- 3. moleculardepot.com [moleculardepot.com]

- 4. デカエチレングリコールモノドデシルエーテル - C12E10, ポリオキシエチレン 10 ラウリルエーテル [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Utilizing Decaethylene Glycol Dodecyl Ether in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Properties and Advantages of Decaethylene Glycol Dodecyl Ether

This compound belongs to the polyoxyethylene alkyl ether family of detergents. These are amphipathic molecules characterized by a hydrophilic polyethylene (B3416737) glycol head group and a hydrophobic alkyl tail.[1] This structure allows them to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[3] These micelles can encapsulate membrane proteins, effectively extracting them from their native lipid environment into a soluble form.[2]

The primary advantages of using this compound in PPI studies include:

-

Mild Solubilization: As a non-ionic detergent, it is less harsh than ionic detergents (e.g., SDS), which tend to denature proteins and disrupt PPIs.[4][5] This property is crucial for isolating intact protein complexes.[6]

-

Preservation of Native Conformation: It has been shown to be effective in solubilizing membrane proteins while maintaining their functional integrity, which is essential for studying biologically relevant interactions.[1]

-

Low CMC: It possesses a low CMC, which means less detergent is required to maintain protein solubility after the initial extraction. This can be advantageous for downstream applications where high detergent concentrations might be inhibitory.[7]

Quantitative Data: Properties of this compound and Related Detergents

For successful experimental design, it is crucial to consider the physicochemical properties of the selected detergent. The table below summarizes key parameters for this compound and other commonly used non-ionic detergents.

| Detergent | Chemical Name | Avg. Molecular Weight ( g/mol ) | CMC (mM) | CMC (% w/v) | Micelle Size (kDa) |

| C12E10 (Thesit/Polidocanol) | Decaethylene glycol monododecyl ether | ~627 | ~0.05-0.09 | ~0.003-0.006 | ~66-83 |

| DDM | n-Dodecyl-β-D-maltopyranoside | 510.6 | 0.17 | 0.0087 | ~65-70 |

| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 | 0.24 | 0.015 | ~90 |

| NP-40 (substitute) | Nonylphenyl-polyethylene glycol | ~680 | 0.05 | 0.0034 | ~90 |

| C12E8 | Octaethylene glycol monododecyl ether | ~539 | 0.09 | 0.005 | ~66 |

Note: CMC and micelle size values can vary depending on buffer conditions such as ionic strength and temperature.[3][7]

Experimental Workflows and Logical Relationships

The effective use of this compound in PPI studies typically involves a series of sequential steps, from sample preparation to analysis. The following diagrams illustrate these workflows.

Caption: General workflow for PPI analysis.

The decision to use a specific PPI technique often depends on the availability of reagents, such as specific antibodies.

Caption: Decision logic for choosing a PPI assay.

Protocols

The following are generalized protocols for co-immunoprecipitation and pull-down assays using this compound. It is critical to empirically optimize the detergent concentration for each specific protein complex and antibody pair. [8]

Protocol 1: Co-Immunoprecipitation (Co-IP) of Membrane Protein Complexes

This protocol describes the isolation of a "prey" protein that interacts with a "bait" protein using an antibody specific to the bait.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) this compound.

-

Elution Buffer: 100 mM Glycine-HCl pH 2.5 or 2X Laemmli Sample Buffer.

-

IP Antibody (specific for bait protein)

-

Isotype Control IgG

-

Protein A/G Agarose or Magnetic Beads

Methodology:

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate on a rotator for 30-60 minutes at 4°C to allow for solubilization.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new pre-chilled tube.

-

-

Pre-Clearing (Optional but Recommended):

-

Add 20-30 µL of Protein A/G beads to the lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the IP antibody (typically 1-5 µg) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 40 µL of Protein A/G bead slurry to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

-

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

-

Repeat the wash step 3-4 times to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by adding 40-50 µL of Elution Buffer. For SDS-PAGE analysis, resuspend the beads in Laemmli Sample Buffer and boil at 95-100°C for 5-10 minutes.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and suspected prey proteins.

-

Caption: Co-Immunoprecipitation (Co-IP) workflow.

Protocol 2: Affinity Pull-Down Assay

This protocol is used when one of the interacting partners (the "bait") is expressed as a recombinant protein with an affinity tag (e.g., GST, His-tag, Biotin).

Materials: